(5S)-5-methyl-1,4-diazepane
Overview
Description
(5S)-5-methyl-1,4-diazepane is a chiral compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-methyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-2-amino-1-butanol with a suitable dihalide under basic conditions to form the diazepane ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure the efficient formation of the desired enantiomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the diazepane ring into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated diazepane derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(5S)-5-methyl-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
®-5-Methyl-1,4-diazepane: The enantiomer of (5S)-5-methyl-1,4-diazepane, which may have different biological activities.
1,4-Diazepane: The parent compound without the methyl substitution.
5-Methyl-1,4-diazepane: The racemic mixture containing both (S)- and ®-enantiomers.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct interactions with biological systems compared to its enantiomer or racemic mixture. This specificity can be crucial for applications in drug development and other fields where enantiomeric purity is essential.
Properties
IUPAC Name |
(5S)-5-methyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-2-3-7-4-5-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSCFJLGJHWKJL-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255756 | |
Record name | 1H-1,4-Diazepine, hexahydro-5-methyl-, (5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055849-07-3 | |
Record name | 1H-1,4-Diazepine, hexahydro-5-methyl-, (5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055849-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,4-Diazepine, hexahydro-5-methyl-, (5S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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